Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
Brand Name: Vulcanchem
CAS No.: 898462-63-0
VCID: VC4374455
InChI: InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20)
SMILES: CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Molecular Formula: C14H16N4O3S2
Molecular Weight: 352.43

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate

CAS No.: 898462-63-0

Cat. No.: VC4374455

Molecular Formula: C14H16N4O3S2

Molecular Weight: 352.43

* For research use only. Not for human or veterinary use.

Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate - 898462-63-0

Specification

CAS No. 898462-63-0
Molecular Formula C14H16N4O3S2
Molecular Weight 352.43
IUPAC Name ethyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Standard InChI InChI=1S/C14H16N4O3S2/c1-3-21-11(19)9(2)22-14-18-17-13(23-14)16-12(20)15-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H2,15,16,17,20)
Standard InChI Key APJNHLFSAGOJOG-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole ring substituted at the 2-position with a thioether linkage to a propanoate ester and at the 5-position with a 3-phenylureido group. This configuration combines electron-rich aromatic systems (phenyl and thiadiazole) with polar functional groups (urea and ester), influencing its solubility and reactivity. The thiadiazole ring, known for its metabolic stability, enhances the compound’s potential as a pharmacophore .

Physicochemical Data

PropertyValue
CAS No.898462-63-0
Molecular FormulaC14H16N4O3S2\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_3\text{S}_2
Molecular Weight352.43 g/mol
DensityNot reported
Boiling/Melting PointsNot reported

The absence of reported density and thermal stability data underscores the need for further experimental characterization .

Synthesis and Reaction Pathways

Multi-Step Synthesis

The synthesis typically involves sequential reactions:

  • Thiadiazole Ring Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, hydrazinecarbothioamide intermediates react with concentrated sulfuric acid to yield the thiadiazole core .

  • Ureido Substitution: Introduction of the 3-phenylureido group via reaction with phenyl isocyanate or isothiocyanate.

  • Esterification: Propanoic acid derivatives are esterified using ethanol under reflux, often with catalysts like phosphorous oxychloride.

Critical factors include solvent choice (e.g., 1,4-dioxane or acetic acid), temperature control (reflux conditions), and purification methods (column chromatography). Yields for analogous syntheses range from 77% to 81% .

Biological Activity and Mechanisms

Anticancer Activity

Thiadiazole analogs show selective cytotoxicity against cancer cell lines. For example:

CompoundIC50_{50} (U-87 Glioblastoma)IC50_{50} (MDA-MB-231 Breast Cancer)
3-((4-Methoxyphenyl)amino)-propanamide12.3 µM28.7 µM
Triazolethione derivatives9.8–15.6 µM18.9–34.2 µM

These compounds inhibit tubulin polymerization or disrupt mitochondrial membrane potential, mechanisms plausible for Ethyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate .

Research Gaps and Future Directions

Unexplored Pharmacokinetics

No studies address this compound’s absorption, distribution, metabolism, or excretion (ADME). Computational modeling could predict its bioavailability and blood-brain barrier permeability.

Synthetic Optimization

Current protocols lack green chemistry principles. Future work should explore microwave-assisted synthesis or biocatalytic methods to improve yields and reduce waste.

Target Identification

Proteomic and genomic screens are needed to identify molecular targets. The phenylureido group may interact with kinase domains or DNA repair enzymes, hypotheses testable via crystallography .

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